molecular formula C8H6BrNO B152715 7-Bromooxindole CAS No. 320734-35-8

7-Bromooxindole

Cat. No. B152715
M. Wt: 212.04 g/mol
InChI Key: WSUWXWBRIBGIQT-UHFFFAOYSA-N
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Description

7-Bromooxindole is a brominated indole derivative, which is a compound of interest in various fields of chemistry and biology. Indole derivatives are known for their presence in natural products and their potential use in pharmaceuticals. The presence of a bromine atom on the indole skeleton, particularly at the 7-position, makes 7-bromooxindole a valuable building block for further chemical transformations .

Synthesis Analysis

The synthesis of bromoindole derivatives can be achieved through different routes. For instance, a seven-step total synthesis of α-cyclopiazonic acid from a commercially available 4-bromoindole has been reported, showcasing the utility of bromoindoles as precursors in complex natural product synthesis . Additionally, N-heterocyclic carbene-catalyzed cyclization has been used to create spirocarbocyclic oxindoles from 3-alkylenyloxindoles, demonstrating the versatility of bromoindoles in constructing architecturally complex molecules . Expedient routes to various bromoindole derivatives, including 7-bromoindole, have been developed using Hemetsberger and Bartoli indole syntheses, which are valuable for subsequent cross-coupling chemistry .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives has been studied using crystallography. For example, the crystal and molecular structure of a bromoindole derivative of 3β-methoxy-21-keto-Δ13-serratene was determined, providing insights into the conformation and configuration of the molecule . Such structural analyses are crucial for understanding the reactivity and interaction of bromoindoles with other molecules.

Chemical Reactions Analysis

Bromoindoles participate in various chemical reactions, which are essential for their application in synthesis. The palladium-catalyzed carbonylation of haloindoles, including 7-bromoindole, has been performed without the need for protecting groups, yielding various indole carboxylic acid derivatives . This demonstrates the reactivity of bromoindoles in carbonylation reactions, which is valuable for the synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindoles are influenced by the presence of the bromine atom, which can affect their reactivity and interaction with other molecules. For instance, the synthesis and biological activity of 1-alkyl(aryl)-5-methoxy(4,5-dimethoxy)-6-bromoindoles have been explored, indicating the potential of bromoindoles as starting materials for biologically active compounds . The antibacterial activity of 5-bromoindole-2-carboxamides against pathogenic Gram-negative bacteria has also been evaluated, showing the significance of bromoindoles in medicinal chemistry .

Scientific Research Applications

Antibacterial Agents

7-Bromooxindole derivatives have demonstrated significant antibacterial activity against pathogenic Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli. For instance, certain 5-bromoindole-2-carboxamides exhibited high antibacterial activity, surpassing even standard antibiotics in effectiveness against specific bacterial strains (Mane, Patil, Biradar, & Khade, 2018).

Synthesis of Indole Derivatives

Palladium-catalyzed aminocarbonylation of 7-iodoindole derivatives, including 5-bromo-7-iodoindole, has been used for selective double carbonylation reactions at C-7, leading to the formation of indol-7-ylglyoxylamides. This method allows for the synthesis of bromo-substituted glyoxylamides, which are of practical importance (Takács et al., 2016).

Pharmaceutical Synthesis

7-Bromooxindole is used in synthesizing various kinase inhibitors, like Nintedanib and Hesperadin. The synthesis involves an Eschenmoser coupling reaction of substituted 3-bromooxindoles with substituted thiobenzanilides, resulting in yields exceeding 76% (Marek, Váňa, Svoboda, & Hanusek, 2021).

Photocatalytic Reactions

The formyloxylation reaction of 3-bromooxindoles with water and N,N-dimethylformamide (DMF) has been developed in the presence of a photoredox catalyst. This process provides a straightforward approach to synthesizing 3-formyloxyoxindoles, which are valuable in pharmaceutical and synthetic applications (Zou et al., 2014).

Synthesis of Oxindoles

A formal [4 + 1] annulation reaction of 3-bromooxindoles with in situ-derived 1,2-diaza-1,3-dienes has been developed, providing an efficient approach for the synthesis of biologically interesting spiropyrazoline oxindoles (Chen, Xiao, & Chen, 2017).

Asymmetric Dearomatization

The asymmetric dearomative addition of phenols to indol-2-ones generated in situ from 3-bromooxindoles leads to the construction of enantioenriched 3,3′-disubstituted oxindoles. This method utilizes a dearomatization process of phenols under mild conditions (Liu et al., 2018).

Cytotoxicity and Molecular Docking Studies

7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have been synthesized and evaluated for their potential antigrowth effect in vitro against human cancer cells and for the ability to inhibit tubulin polymerization. These compounds demonstrated significant activity against cancer cells compared to standard chemotherapy drugs (Mphahlele & Parbhoo, 2018).

properties

IUPAC Name

7-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWXWBRIBGIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378343
Record name 7-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromooxindole

CAS RN

320734-35-8
Record name 7-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-oxindole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Aslan, Y Taskesenligil, S Pıravadılı… - The Journal of Organic …, 2021 - ACS Publications
… to explore the cyclotrimerization of 7-bromooxindole (4) with … , we have first synthesized 7-bromooxindole (4) starting from … ) 4 between the phenylboronic acid and 7-bromooxindole (4) (…
Number of citations: 8 pubs.acs.org
T Tokunaga, WE Hume, T Umezome… - Journal of medicinal …, 2001 - ACS Publications
A series of substituted oxindole derivatives was synthesized and evaluated for growth hormone (GH) releasing activity using cultured rat pituitary cells. (+)-6-Carbamoyl-3-(2-…
Number of citations: 301 pubs.acs.org
S Lin, SJ Danishefsky - Angewandte Chemie, 2001 - Wiley Online Library
… Unfortunately, attempted cyclization of dibromide 12 to 7-bromooxindole 6 a provided the desired … Attempted synthesis of 7-bromooxindole 6 a. a) 1. DIBAL/toluene, −78 C, 1 h; 2. …
Number of citations: 89 onlinelibrary.wiley.com
BS Gerstenberger, J Lin, YS Mimieux, LE Brown… - Organic …, 2008 - ACS Publications
… Unfortunately, the corresponding MOM-protected 7-bromoisatin did not produce the desired material from this procedure nor was the N-protection of 7-bromooxindole successful. …
Number of citations: 27 pubs.acs.org
AKL Yuen, CA Hutton - Natural Product Communications, 2006 - journals.sagepub.com
… Interestingly, the core 7-bromooxindole olefin 49 was prepared using a route nearly identical to that abandoned by Danishefsky. Garner’s aldehyde-derived ester 35 was converted to 2,…
Number of citations: 7 journals.sagepub.com
Y Ichimaru, T Fujii, H Saito, M Sano, T Uchiyama… - Bioorganic & Medicinal …, 2017 - Elsevier
… Recrystallization of the solid collected from MeOH/CH 2 Cl 2 gave 6-bromooxindole or 7-bromooxindole as colorless needles. … 7-Bromooxindole: Yield: 78%. mp. 212 CC . …
Number of citations: 12 www.sciencedirect.com
S Lin, ZQ Yang, BHB Kwok, M Koldobskiy… - Journal of the …, 2004 - ACS Publications
… A synthesis of 7-bromooxindole 2a was first attempted by recourse to a palladium-mediated intramolecular Heck reaction of substituted N-acyl-2,6-dibromoaniline 10 (Scheme 2). The …
Number of citations: 181 pubs.acs.org
A HARSANYI - core.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. 1 Fluorinated indole and oxindole derivatives are generally …
Number of citations: 0 core.ac.uk
BS Gerstenberger - 2007 - search.proquest.com
… The simple model system of this rearrangement starts with the coupling of phenol onto the 3chloro-3-phenyl-7-bromooxindole 1.78 and 1.79, yielding the model (9-aryl ether 1.80 in 88…
Number of citations: 0 search.proquest.com
A Harsanyi - 2013 - etheses.dur.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. Fluorinated indole and oxindole derivatives are generally synthesised …
Number of citations: 2 etheses.dur.ac.uk

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